molecular formula C17H17ClFNO2S B2813305 5-chloro-N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}thiophene-2-carboxamide CAS No. 1251576-39-2

5-chloro-N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}thiophene-2-carboxamide

Cat. No.: B2813305
CAS No.: 1251576-39-2
M. Wt: 353.84
InChI Key: KKXJNPKFKZYDGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}thiophene-2-carboxamide is a synthetic organic compound featuring a thiophene-2-carboxamide core substituted with a chloro group at position 5 and a 4-(4-fluorophenyl)oxan-4-ylmethyl moiety at the amide nitrogen. This compound shares structural similarities with Rivaroxaban (5-chloro-N-({(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide), a well-known anticoagulant, particularly in the thiophene-carboxamide backbone and aromatic substituents .

Properties

IUPAC Name

5-chloro-N-[[4-(4-fluorophenyl)oxan-4-yl]methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClFNO2S/c18-15-6-5-14(23-15)16(21)20-11-17(7-9-22-10-8-17)12-1-3-13(19)4-2-12/h1-6H,7-11H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKXJNPKFKZYDGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC(=O)C2=CC=C(S2)Cl)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClFNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}thiophene-2-carboxamide typically involves multiple steps:

    Formation of the Tetrahydropyran Ring: The tetrahydropyran ring can be synthesized through a cyclization reaction involving a suitable precursor.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a substitution reaction, often using a fluorinated benzene derivative.

    Formation of the Thiophene Ring: The thiophene ring is synthesized through a series of reactions, including cyclization and substitution.

    Attachment of the Carboxamide Group: The carboxamide group is introduced through an amide formation reaction, typically involving a carboxylic acid derivative and an amine.

    Chlorination: The chloro group is introduced via a chlorination reaction, often using reagents such as thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carboxamide group, potentially leading to the formation of amines.

    Cyclization: The compound can undergo cyclization reactions, particularly involving the tetrahydropyran ring, leading to the formation of fused ring systems.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions.

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Cyclization: Catalysts such as Lewis acids (e.g., aluminum chloride) under reflux conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives.

    Cyclization: Fused ring systems.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as a potential inhibitor of specific enzymes or receptors.

    Materials Science: The compound’s electronic properties could make it useful in the development of organic semiconductors or other advanced materials.

    Biological Studies: The compound could be used as a probe to study biological pathways and interactions, particularly those involving thiophene derivatives.

    Industrial Applications: The compound’s stability and reactivity could make it useful in various industrial processes, including catalysis and polymer synthesis.

Mechanism of Action

The mechanism of action of 5-chloro-N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}thiophene-2-carboxamide would depend on its specific application. In medicinal chemistry, for example, the compound could act as an enzyme inhibitor by binding to the active site and preventing substrate access. The molecular targets and pathways involved would vary based on the specific biological system being studied.

Comparison with Similar Compounds

Rivaroxaban and Morpholine Derivatives

Rivaroxaban replaces the oxan ring with a morpholine moiety and includes an oxazolidinone group. This structural variation impacts pharmacokinetics: the morpholine ring enhances solubility and metabolic stability, contributing to Rivaroxaban’s oral bioavailability and prolonged half-life.

Halogen-Substituted Thiazole and Triazole Derivatives

Compounds 4 and 5 (4-(4-chlorophenyl)- and 4-(4-fluorophenyl)-substituted thiazoles) from –4 are isostructural, with triclinic crystal packing. Both feature fluorophenyl and triazole groups but differ in halogen substitution (Cl vs. F). The chloro analog (Compound 4) exhibits slightly larger unit cell parameters due to the Cl atom’s van der Waals radius, influencing crystal density and packing efficiency. These differences highlight how halogen choice modulates solid-state properties without altering core conformation .

Nitrothiophene Carboxamides

Nitrothiophene carboxamides (e.g., N-(4-(3-methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide) replace the chloro group with a nitro substituent. However, it may reduce metabolic stability compared to the chloro-substituted target compound. LCMS data for these analogs show purities ranging from 42% to 99%, indicating synthetic challenges in nitro-group incorporation .

Chalcone Derivatives with Fluorophenyl Groups

Chalcones like (E)-1-(4-fluorophenyl)-3-phenylprop-2-en-1-one () adopt planar conformations with fluorophenyl dihedral angles ranging from 7.14° to 56.26°. While structurally distinct from thiophene carboxamides, the fluorophenyl group’s electron-withdrawing effects and role in π-π stacking are comparable. The target compound’s oxan ring may impose greater conformational restriction than chalcones’ flexible enone systems .

Structural and Functional Data Table

Compound Name Substituents Molecular Weight (g/mol) Biological Activity Key Structural Features
5-Chloro-N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}thiophene-2-carboxamide Cl, F, oxan ~407.87 (calculated) Undetermined (Inferred anticoagulant potential) Thiophene-2-carboxamide, oxan ring
Rivaroxaban Cl, morpholine 435.88 Anticoagulant (Factor Xa inhibitor) Thiophene-2-carboxamide, morpholine
Compound 4 Cl, thiazole ~550 (estimated) N/A Thiazole, fluorophenyl, triazole
Nitrothiophene carboxamide NO2, trifluoromethyl 441.39 (C16H10F3N3O4S2) Antibacterial Nitrothiophene, thiazole
Chalcone derivative F, enone ~254.27 (C15H11FO) Anticancer, anti-inflammatory Fluorophenyl, α,β-unsaturated ketone

Key Research Findings

  • Synthetic Flexibility : The target compound’s oxan ring can be synthesized via nucleophilic substitution or cyclization, similar to morpholine derivatives in Rivaroxaban .
  • Halogen Effects : Chloro substituents enhance metabolic stability compared to fluoro analogs but may reduce solubility. This trade-off is critical in drug design .

Q & A

Q. What are the standard synthetic protocols for synthesizing 5-chloro-N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}thiophene-2-carboxamide?

The synthesis typically involves multi-step reactions, including amide bond formation and cyclization. For example:

  • Step 1 : React 5-chlorothiophene-2-carbonyl chloride with a substituted oxane-containing amine under basic conditions (e.g., triethylamine in dichloromethane).
  • Step 2 : Purify intermediates via column chromatography and confirm purity using TLC.
  • Step 3 : Optimize reaction time and temperature (e.g., 0–25°C for 6–12 hours) to achieve yields >70% . Key reagents include sodium hydride for deprotonation and DMF as a solvent for high-polarity intermediates .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • IR Spectroscopy : Identifies functional groups (amide C=O at ~1650 cm⁻¹, thiophene C-Cl at ~650 cm⁻¹) .
  • NMR : 1^1H NMR confirms substituent integration (e.g., oxane protons at δ 3.5–4.0 ppm; fluorophenyl aromatic protons at δ 7.2–7.8 ppm). 13^{13}C NMR resolves carbonyl carbons (~165 ppm) .
  • Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z 423.08) .

Q. What initial biological screening assays are recommended for this compound?

  • Antimicrobial Activity : Use broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Anti-inflammatory Potential : Measure COX-2 inhibition via ELISA or fluorometric kits .
  • Cytotoxicity : Employ MTT assays on human cell lines (e.g., HEK-293) to assess IC₅₀ values .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during synthesis?

  • Temperature Control : Lower temperatures (0–5°C) reduce side reactions during amide coupling .
  • Solvent Selection : Replace DMF with THF for intermediates prone to decomposition .
  • Catalysts : Use DMAP (4-dimethylaminopyridine) to accelerate acyl transfer .
  • Microwave-Assisted Synthesis : Reduces reaction time by 50% while maintaining >90% purity .

Q. How to resolve contradictions in structural data from XRD vs. NMR?

  • XRD (SHELX) : Resolve crystal packing effects that may distort bond angles compared to solution-state NMR .
  • Dynamic NMR : Analyze variable-temperature 1^1H NMR to detect conformational flexibility in the oxane ring .
  • DFT Calculations : Compare computed vs. experimental bond lengths/angles to identify discrepancies (e.g., torsional strain in the thiophene-carboxamide linkage) .

Q. What computational strategies predict binding affinity for biological targets?

  • Molecular Docking : Use AutoDock Vina to model interactions with Factor Xa (target for anticoagulants like Rivaroxaban) .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes .
  • QSAR Models : Corporate substituent electronic parameters (Hammett σ) to predict bioactivity trends .

Q. How to design experiments for structure-activity relationship (SAR) studies?

  • Substituent Variation : Synthesize analogs with halogens (Br, Cl) or methoxy groups on the fluorophenyl ring to assess electronic effects .
  • Biological Assays : Compare IC₅₀ values across analogs to identify critical functional groups (e.g., oxane ring size impacts solubility) .
  • Pharmacophore Mapping : Use Schrödinger’s Phase to define essential binding features (e.g., hydrogen bond acceptors at the carboxamide group) .

Q. What methods determine crystalline form stability under varying conditions?

  • PXRD : Monitor phase transitions at 25–100°C to identify polymorphs .
  • DSC/TGA : Measure melting points and decomposition temperatures (e.g., stability up to 150°C) .
  • Humidity Studies : Expose crystals to 75% RH for 28 days; characterize hygroscopicity via gravimetric analysis .

Q. How to integrate computational and experimental data for mechanism elucidation?

  • Docking-Validated Targets : Prioritize proteins with docking scores <−8 kcal/mol for experimental validation .
  • SPR Biosensing : Quantify binding kinetics (kₐ/kₐ) for top computational hits .
  • Metabolite ID : Use LC-HRMS to detect degradation products (e.g., hydrolysis of the oxane ring) and cross-validate with in silico predictions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.